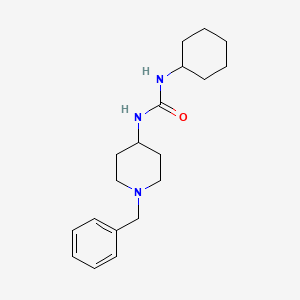

N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzylpiperidin-4-yl)-3-cyclohexylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c23-19(20-17-9-5-2-6-10-17)21-18-11-13-22(14-12-18)15-16-7-3-1-4-8-16/h1,3-4,7-8,17-18H,2,5-6,9-15H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVAUBXJQMOULV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179539-57-2 | |

| Record name | N-(1-BENZYL-4-PIPERIDINYL)-N'-CYCLOHEXYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Piperidine and Urea Derivative Research

The chemical architecture of N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea is firmly rooted in the extensive research of its constituent parts: piperidine (B6355638) and urea (B33335) derivatives. Both are considered "privileged structures" in drug discovery, meaning they are frequently found in successful therapeutic agents across a wide range of diseases.

Piperidine Derivatives: The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals. guidechem.com Its derivatives are integral to drugs targeting the central nervous system (CNS), as well as agents with analgesic, antihistaminic, and antipsychotic properties. The nitrogen atom in the piperidine ring is often a key interaction point and allows for modifications that can fine-tune a compound's solubility and pharmacokinetic profile. The N-benzyl piperidine (N-BP) motif, specifically, is a versatile tool used by medicinal chemists to enhance efficacy and modulate physicochemical properties. nih.gov The benzyl (B1604629) group can engage in crucial cation-π interactions with protein targets, a feature leveraged in the design of drugs for complex conditions like Alzheimer's disease. researchgate.netnih.gov

Rationale for Academic Investigation of N 1 Benzyl 4 Piperidinyl N Cyclohexylurea Structure

Strategies for the Construction of the N-Benzyl-4-piperidine Scaffold

Synthesis via 1-Benzyl-4-piperidone Intermediates

1-Benzyl-4-piperidone is a cornerstone in the synthesis of many 1,4-disubstituted piperidine derivatives. guidechem.comacs.org Its utility lies in the reactivity of the ketone group at the 4-position, which can be readily converted into an amino group, the precursor for the urea linkage. A common and effective method for this transformation is reductive amination.

This process typically involves the reaction of 1-benzyl-4-piperidone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine, 1-benzyl-4-aminopiperidine. guidechem.com Various reducing agents can be employed for this step, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being frequently utilized due to their selectivity. nih.gov

This intermediate, 1-benzyl-4-aminopiperidine, is the direct precursor required for the subsequent urea formation step. guidechem.comsigmaaldrich.com The benzyl (B1604629) group serves as a protecting group for the piperidine nitrogen and is relatively stable under the conditions of reductive amination. acs.org

Alkylation and Reductive Amination Approaches for Piperidine Nitrogen Functionalization

An alternative approach to the N-benzyl-4-piperidine scaffold involves the direct benzylation of a pre-existing 4-aminopiperidine (B84694) derivative. This strategy is particularly useful if 4-aminopiperidine or a protected version thereof is readily available. The piperidine nitrogen can be functionalized through nucleophilic substitution with a benzyl halide, such as benzyl bromide or benzyl chloride. chemicalbook.com

The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine, and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Another method involves the reductive amination of 4-aminopiperidine with benzaldehyde. In this two-step, one-pot process, the amine and aldehyde first condense to form a Schiff base (imine), which is then reduced to the secondary amine. This method offers a direct route to the N-benzyl-4-aminopiperidine scaffold.

| Method | Starting Materials | Reagents | Key Features |

| N-Alkylation | 4-Aminopiperidine, Benzyl halide | Base (e.g., K₂CO₃, Et₃N) | Direct benzylation of the piperidine nitrogen. |

| Reductive Amination | 4-Aminopiperidine, Benzaldehyde | Reducing agent (e.g., NaBH₃CN) | Forms the N-benzyl bond via an imine intermediate. |

Alternative Synthetic Routes to the Piperidine Core

While methods starting from 1-benzyl-4-piperidone are prevalent, other strategies exist for constructing the piperidine ring itself. One such approach is the double aza-Michael reaction, which can be employed to create 4-piperidone (B1582916) scaffolds. nih.gov This method involves the conjugate addition of a primary amine, such as benzylamine (B48309), to a divinyl ketone. The resulting 2-substituted-4-piperidone can then be further functionalized.

Another classical approach to the piperidine core is the Dieckmann condensation. For instance, N,N-bis(β-propionate methyl ester) benzylamine can undergo an intramolecular Dieckmann condensation, followed by hydrolysis and decarboxylation, to yield 1-benzyl-4-piperidone. chemicalbook.com These methods, while more complex, offer pathways to the core piperidine structure from acyclic precursors.

Formation of the Urea Linkage

The final key step in the synthesis of this compound is the formation of the urea bond. This is achieved by coupling the primary amine of 1-benzyl-4-aminopiperidine with a suitable carbonyl source that also introduces the cyclohexyl group.

Methods for Urea Synthesis with Amine Components

The most direct and widely used method for the synthesis of unsymmetrical ureas, such as the target compound, is the reaction of an amine with an isocyanate. commonorganicchemistry.comnih.gov In this case, 1-benzyl-4-aminopiperidine would be reacted with cyclohexyl isocyanate. This reaction is typically rapid and high-yielding, proceeding via the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate. The reaction is often carried out in an aprotic solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com

Reaction with Carbamates: Amines can react with activated carbamates, such as 4-nitrophenyl carbamates, to form ureas. bioorganic-chemistry.com

Phosgene (B1210022) and Phosgene Equivalents: While historically used, the high toxicity of phosgene has led to the development of safer alternatives like triphosgene (B27547) and carbonyldiimidazole (CDI). commonorganicchemistry.comnih.gov These reagents can be used to generate an isocyanate in situ or to form an activated carbamate (B1207046) that then reacts with the second amine.

Rearrangement Reactions: The Curtius and Hofmann rearrangements can be utilized to generate isocyanate intermediates from carboxylic acid derivatives or amides, respectively, which can then be trapped by an amine to form a urea. nih.govorganic-chemistry.org

| Method | Reactants | Key Features |

| Isocyanate Addition | 1-Benzyl-4-aminopiperidine, Cyclohexyl isocyanate | Direct, efficient, and typically high-yielding. commonorganicchemistry.com |

| Carbamate Displacement | 1-Benzyl-4-aminopiperidine, Activated carbamate | Milder alternative to isocyanates. bioorganic-chemistry.com |

| Phosgene Equivalents | 1-Benzyl-4-aminopiperidine, Triphosgene/CDI, Cyclohexylamine (B46788) | In situ generation of reactive intermediates. commonorganicchemistry.com |

Introduction of the Cyclohexyl Moiety

The formation of the N,N'-disubstituted urea core of this compound is typically achieved through the reaction of two key precursors: 1-benzyl-4-aminopiperidine and a cyclohexyl isocyanate. This approach allows for the direct and efficient introduction of the cyclohexyl group onto the urea nitrogen.

Synthesis of 1-benzyl-4-aminopiperidine: This intermediate is commonly prepared from N-benzyl-4-piperidone. guidechem.com A standard method is reductive amination, where the piperidone is reacted with an ammonia source (like ammonium (B1175870) formate) and a reducing agent such as sodium cyanoborohydride. chim.it The N-benzyl-4-piperidone itself can be synthesized through various established routes, including the direct N-alkylation of 4-piperidone with benzyl bromide in the presence of a base. chemicalbook.com

Synthesis of Cyclohexyl Isocyanate: This reagent is prepared from cyclohexylamine. A prevalent industrial method involves the reaction of cyclohexylamine or its hydrochloride salt with phosgene or a safer phosgene equivalent like triphosgene. google.comresearchgate.net The reaction is typically carried out in an inert solvent. Alternative methods, such as the carbonylation of cyclohexylamine, have also been described. prepchem.com

Once the precursors are obtained, the final coupling reaction proceeds by nucleophilic addition of the primary amine of 1-benzyl-4-aminopiperidine to the electrophilic carbonyl carbon of cyclohexyl isocyanate. This reaction is generally high-yielding and is a common strategy for the synthesis of unsymmetrical ureas. nih.gov

Design and Synthesis of this compound Analogues

The design of analogues of this compound is a strategic process aimed at exploring the chemical space around the parent molecule. Synthetic efforts are directed at introducing specific modifications at three primary locations: the N'-cyclohexyl position, the benzyl and piperidine rings, and the urea linker itself.

Modifications on the cyclohexyl ring are achieved by employing substituted cyclohexylamines as starting materials for the synthesis of the corresponding isocyanate reagents. This modular approach allows for the introduction of various functional groups at different positions on the aliphatic ring. For instance, 4-methylcyclohexylamine (B30895) can be converted to 4-methylcyclohexyl isocyanate, which is then reacted with 1-benzyl-4-aminopiperidine to yield the N'-(4-methylcyclohexyl) analogue. google.com The synthesis of such substituted cyclohexylamines can be accomplished through various organic synthesis methods, including the reduction of corresponding substituted anilines.

| Substituent | Position(s) | Required Precursor |

| Methyl | 2, 3, or 4 | Methylcyclohexyl isocyanate |

| Fluoro | 4 | 4-Fluorocyclohexyl isocyanate |

| Hydroxyl | 4 | 4-Hydroxycyclohexyl isocyanate |

| Methoxy (B1213986) | 4 | 4-Methoxycyclohexyl isocyanate |

Table 1: Examples of Strategic Modifications at the N'-Cyclohexyl Position.

Analogues featuring substitutions on the benzyl and piperidine rings are synthesized by modifying the 1-benzyl-4-aminopiperidine precursor.

Benzyl Ring Modifications: Substitutions on the aromatic ring of the benzyl group are readily incorporated by starting the synthesis with an appropriately substituted benzyl halide. For example, reacting 4-piperidone with 4-fluorobenzyl bromide yields N-(4-fluorobenzyl)-4-piperidone. ub.edu This intermediate is then carried through the synthetic sequence (e.g., reductive amination) to produce 1-(4-fluorobenzyl)-4-aminopiperidine, which can be coupled with cyclohexyl isocyanate. This strategy allows for the introduction of a wide array of substituents, including halogens, alkyl, and alkoxy groups, at various positions on the phenyl ring.

Piperidine Ring Modifications: While less common, modifications to the piperidine ring itself are also possible. For instance, introducing substituents at the 3-position of the piperidine ring would require a more complex multi-step synthesis, potentially starting from a substituted pyridine (B92270) precursor. acs.org Such modifications can influence the conformational properties of the piperidine ring.

| Ring | Substituent | Position | Required Precursor |

| Benzyl | Fluoro | 4 | 1-(4-Fluorobenzyl)-4-aminopiperidine |

| Benzyl | Chloro | 2 | 1-(2-Chlorobenzyl)-4-aminopiperidine |

| Benzyl | Methyl | 4 | 1-(4-Methylbenzyl)-4-aminopiperidine |

| Benzyl | Methoxy | 3 | 1-(3-Methoxybenzyl)-4-aminopiperidine |

Table 2: Examples of Substitutions on the Benzyl Ring.

Isosteric replacement of the urea moiety is a common strategy in medicinal chemistry to modulate properties such as hydrogen bonding capacity, metabolic stability, and solubility. Several functional groups can serve as bioisosteres for the urea linkage.

Thiourea (B124793) Analogues: The most direct isostere is the thiourea group, where the carbonyl oxygen is replaced by a sulfur atom. The synthesis of the corresponding thiourea analogue, N-(1-benzyl-4-piperidinyl)-N'-cyclohexylthiourea, is analogous to the urea synthesis, involving the reaction of 1-benzyl-4-aminopiperidine with cyclohexyl isothiocyanate. nih.govorganic-chemistry.org Isothiocyanates are themselves synthesized from primary amines, often using reagents like carbon disulfide or thiophosgene. ijacskros.com

Squaramide Analogues: Squaramides are four-membered ring systems that act as rigid and acidic bioisosteres of ureas. mdpi.com Their synthesis is typically a two-step process. First, 1-benzyl-4-aminopiperidine is reacted with a dialkyl squarate (e.g., diethyl squarate) to form a mono-substituted amino-squarate intermediate. This intermediate is then reacted with cyclohexylamine to yield the final N,N'-disubstituted squaramide. researchgate.netqub.ac.uk This stepwise approach allows for the synthesis of unsymmetrical squaramides.

Other Isosteres: Other functional groups such as guanidines or reversed amides can also be considered as urea replacements, each requiring specific synthetic methodologies.

| Linkage Name | Structure | Key Reagents for Synthesis |

| Urea | -NH-C(=O)-NH- | Cyclohexyl isocyanate |

| Thiourea | -NH-C(=S)-NH- | Cyclohexyl isothiocyanate |

| Squaramide | -NH-(C4O2)-NH- | Diethyl squarate, Cyclohexylamine |

Table 3: Urea Linkage and Its Isosteric Replacements.

Exploration of G-Protein Coupled Receptor (GPCR) Interactions

The unique combination of a bulky, lipophilic benzyl group attached to a piperidine ring and a urea-linked cyclohexyl group provides a scaffold that could facilitate binding to a range of GPCRs. The N-benzylpiperidine moiety is a recognized pharmacophore for several receptor systems, suggesting a potential for this compound to exhibit affinity for sigma, dopamine (B1211576), and opioid receptors.

Sigma Receptor Ligand Profiling (e.g., Sigma-1, Sigma-2 Receptors)

The N-benzylpiperidine core is a well-established structural feature in many high-affinity sigma (σ) receptor ligands. nih.govnih.govresearchgate.net Sigma receptors, which are unique intracellular proteins, are implicated in a variety of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer. The lipophilic nature of the benzyl group and the basic nitrogen of the piperidine ring are crucial for interaction with the sigma-1 (σ1) receptor binding pocket. nih.gov

While no direct binding studies for this compound have been reported, the affinity of structurally related N-benzylpiperidine derivatives for sigma receptors suggests a potential for interaction. For instance, compounds with a similar N-benzylpiperidine core have demonstrated high affinity for the σ1 receptor, with Ki values in the nanomolar range. nih.gov The cyclohexylurea portion of the molecule would likely influence the binding affinity and selectivity for σ1 versus the σ2 subtype. Further radioligand binding assays would be necessary to definitively characterize the sigma receptor profile of this compound.

| Receptor | Binding Affinity (Ki) | Reference Compound | Ki of Reference Compound |

|---|---|---|---|

| Sigma-1 (σ1) | Data not available | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | 1.45 nM nih.gov |

| Sigma-2 (σ2) | Data not available | Haloperidol | 77 nM rsc.org |

Dopamine Receptor Subtype Interaction Studies (e.g., D2/D3 Receptors)

Dopamine receptors, particularly the D2 and D3 subtypes, are key targets for drugs treating psychosis, Parkinson's disease, and addiction. The structural resemblance of the N-benzylpiperidine moiety to the core structures of many known dopamine receptor ligands raises the possibility of interaction. nih.gov Specifically, N-phenylpiperazine and related scaffolds are known to bind with high affinity to D2 and D3 receptors. nih.gov

The precise impact of the cyclohexylurea substitution on dopamine receptor affinity is not documented for this compound. However, it is plausible that this group could modulate selectivity between the D2 and D3 subtypes. Comprehensive in vitro binding assays using cell lines expressing these receptor subtypes would be required to ascertain the binding profile of this compound at dopamine receptors.

| Receptor Subtype | Binding Affinity (Ki) | Reference Compound | Ki of Reference Compound |

|---|---|---|---|

| Dopamine D2 | Data not available | Risperidone | ~3 nM |

| Dopamine D3 | Data not available | Eticlopride | ~0.1 nM elifesciences.org |

Opioid Receptor Binding Affinity (e.g., Mu-Opioid Receptor, ORL1-receptor)

The piperidine ring is a central feature of many potent opioid analgesics, such as fentanyl and its analogs. nih.gov This structural similarity suggests that this compound could potentially interact with opioid receptors. The μ-opioid receptor (MOR) is the primary target for most clinically used opioid pain relievers. wikipedia.org The nociceptin/orphanin FQ (NOP) receptor, also known as the ORL1-receptor, is another member of the opioid receptor family involved in pain modulation, though its pharmacology is distinct from classical opioid receptors. nih.gov

The urea moiety and the cyclohexyl group would represent significant structural deviations from classic opioid scaffolds, and their influence on binding affinity and functional activity at MOR and ORL1 is unknown. To date, there are no published studies evaluating the binding of this compound to any opioid receptor subtype.

| Receptor | Binding Affinity (Ki) | Reference Compound | Ki of Reference Compound |

|---|---|---|---|

| Mu-Opioid (MOR) | Data not available | Morphine | ~1-10 nM |

| ORL1 (NOP) | Data not available | Nociceptin/Orphanin FQ | ~0.1 nM |

Enzyme Inhibition Profiling

In addition to receptor-mediated activities, the chemical structure of this compound suggests the potential for interaction with specific enzymes, particularly those that recognize urea or related functionalities.

Investigation of Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

Inosine-5′-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive, antiviral, and anticancer agents. nih.govpatsnap.com Notably, some urea-containing compounds have been investigated as IMPDH inhibitors. While direct inhibition data for this compound is not available, research into structurally distinct compounds containing a benzylurea (B1666796) moiety has suggested that this chemical class warrants further investigation for IMPDH inhibitory activity. researchgate.net

The cyclohexyl group and the N-benzylpiperidine portion of the molecule would be expected to significantly influence the binding to the active or allosteric sites of IMPDH. Enzymatic assays would be necessary to determine if this compound exhibits any inhibitory activity against IMPDH isoforms.

| Enzyme | Inhibitory Concentration (IC50) | Reference Compound | IC50 of Reference Compound |

|---|---|---|---|

| IMPDH | Data not available | Mycophenolic Acid | ~10-40 nM nih.gov |

Urease Enzyme Inhibition Studies

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. nih.gov Inhibition of urease is a therapeutic strategy for managing infections by urease-producing bacteria, such as Helicobacter pylori. mdpi.com The presence of the N,N'-disubstituted urea functional group in this compound makes it a candidate for urease inhibition. Many urea and thiourea derivatives have been shown to be effective inhibitors of this enzyme. nih.gov

The cyclohexyl and benzylpiperidine substituents would interact with the active site of urease, potentially influencing the inhibitory potency. While a series of cyclohexyl-containing acetamides have demonstrated potent urease inhibitory activity, no specific data for this compound has been reported. nih.gov

| Enzyme | Inhibitory Concentration (IC50) | Reference Compound | IC50 of Reference Compound |

|---|---|---|---|

| Urease (Jack Bean) | Data not available | Thiourea | ~22 µM nih.gov |

Steroid-5alpha-Reductase Type 1 and 2 Inhibition

The enzyme 5α-reductase is responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov Inhibition of its two primary isozymes, type 1 and type 2, is a key therapeutic strategy for conditions such as benign prostatic hyperplasia and androgenic alopecia. wikipedia.orgnih.gov

While no studies directly link this compound to 5α-reductase inhibition, research into structurally similar N-substituted piperidine derivatives has demonstrated significant inhibitory activity against both isozymes. A study on a series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) revealed that these compounds can inhibit both type 1 and type 2 5α-reductase. nih.gov The inhibitory potency was found to be dependent on the specific substitutions on the piperidine nitrogen.

For instance, compounds with bulky, lipophilic groups such as diphenylacetyl and diphenylcarbamoyl showed notable activity. nih.gov The compound featuring a diphenylacetyl group (Compound 6 in the study) and another with a diphenylcarbamoyl group (Compound 9 ) were effective inhibitors of both rat isozymes. nih.gov Furthermore, a dicyclohexylacetyl derivative (Compound 7 ) displayed particularly strong inhibition of the type 2 human and rat enzymes, with IC50 values in the nanomolar range, while showing more moderate activity against the type 1 isozyme. nih.gov These findings suggest that the N-benzylpiperidine scaffold can be effectively targeted for 5α-reductase inhibition.

Inhibitory Activity of N-Substituted Piperidine Derivatives on Rat 5α-Reductase Isozymes

| Compound Analogue | Substitution Group | Type 1 IC50 (μM) | Type 2 IC50 (μM) |

|---|---|---|---|

| Diphenylacetyl Derivative | Diphenylacetyl | 3.44 | 0.37 |

| Diphenylcarbamoyl Derivative | Diphenylcarbamoyl | 0.54 | 0.69 |

| Dicyclohexylacetyl Derivative | Dicyclohexylacetyl | ~10 | 0.08 |

Hemagglutinin Fusion Peptide Interaction Analysis (Influenza Virus H1N1)

The influenza virus hemagglutinin (HA) protein is a critical target for antiviral therapies due to its essential role in viral entry into host cells. nih.govresearchgate.net Specifically, the HA fusion peptide, a segment of the HA2 subunit, mediates the fusion of the viral envelope with the host cell membrane. nih.govmsu.edu

Research has identified the N-benzyl-4,4-disubstituted piperidine class of molecules as potent inhibitors of influenza A virus fusion, with specific activity against the H1N1 subtype. nih.govresearchgate.net Mechanistic studies show that these compounds act by inhibiting the low pH-induced membrane fusion process mediated by HA. nih.gov

Computational and mechanistic studies have pinpointed a previously unrecognized binding site for these inhibitors. The site is located in the HA2 stem, near the fusion peptide. nih.govx-mol.com The binding is characterized by a direct π-stacking interaction between the N-benzylpiperidine moiety of the inhibitor and key amino acid residues of the fusion peptide, such as F9HA2. x-mol.com This interaction is further stabilized by additional π-stacking with Y119HA2 and a salt bridge formation between the protonated piperidine nitrogen and E120HA2. x-mol.com This binding is thought to block the conformational rearrangement of HA that is necessary for membrane fusion. researchgate.net The discovery of this novel binding pocket and mechanism makes N-benzylpiperidine derivatives a promising class for the development of new anti-influenza agents. nih.gov

Anti-Influenza A (H1N1) Activity of Representative N-benzyl-4,4-disubstituted Piperidines

| Compound Analogue | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| Analogue A | 3.1 ± 0.4 | >100 | >32 |

| Analogue B | 2.4 ± 0.3 | >100 | >42 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Other Relevant Enzyme Systems (e.g., Acetylcholinesterase, Menin)

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic approach for Alzheimer's disease. mdpi.comnih.gov The N-benzylpiperidine scaffold is a well-established pharmacophore in the design of potent AChE inhibitors. nih.gov

Multiple studies have demonstrated the efficacy of various 1-benzylpiperidine (B1218667) derivatives as inhibitors of AChE. mdpi.comnih.gov For example, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for anti-AChE activity. nih.gov Structure-activity relationship studies revealed that introducing bulky substituents at the para position of the benzamide (B126) moiety and alkyl or phenyl groups on the benzamide nitrogen dramatically enhanced inhibitory activity. nih.gov One of the most potent compounds identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 value of 0.56 nM. nih.gov This compound also showed very high selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov

Acetylcholinesterase Inhibitory Activity of Benzylpiperidine Derivatives

| Compound Analogue Class | Most Potent Example | AChE IC50 |

|---|---|---|

| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | Compound 21 | 0.56 nM |

| 1,2,4-thiadiazolidinones with N-benzylpiperidine | Compound 13 | Potency comparable to Tacrine |

| N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide hybrids | Compound SD-6 | 0.907 µM |

Menin

Menin is a nuclear protein that acts as a critical cofactor for oncogenic proteins, such as those resulting from KMT2A gene rearrangements, which are implicated in acute myeloid leukemia (AML). nih.gov Inhibiting the interaction between menin and its partners is a promising strategy for treating specific subtypes of leukemia. nih.gov A review of the scientific literature did not yield relevant findings for this compound or closely related benzylpiperidine derivatives as inhibitors of the menin protein interaction.

Ion Channel and Transporter Modulation

Dopamine Reuptake Inhibition Mechanisms

The dopamine transporter (DAT) is a key regulator of dopamine levels in the synapse, and its inhibition can produce stimulant effects. nih.gov The benzylpiperidine scaffold has been investigated for its interaction with monoamine transporters, including DAT. nih.govwikipedia.org

A study of 4-benzylpiperidine (B145979) carboxamides identified structural features that are critical for inhibiting dopamine reuptake. nih.gov It was found that compounds with a two-carbon linker between the carboxamide nitrogen and the 4-benzylpiperidine core had a significantly stronger inhibitory effect on DAT than those with a three-carbon linker. nih.govkoreascience.kr The nature of the aromatic substituents also played a key role; compounds with a diphenyl group showed stronger inhibition of dopamine reuptake compared to those with a biphenyl (B1667301) group. nih.gov

Furthermore, the compound 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine has been identified as a potent and selective dopamine reuptake inhibitor, reinforcing the importance of the N-benzylpiperidine motif for DAT interaction. wikipedia.org These findings collectively suggest that compounds based on the N-benzyl-4-piperidinyl structure have the potential to modulate dopaminergic neurotransmission by inhibiting the dopamine transporter.

Structure-Activity Relationship for DAT Inhibition by 4-Benzylpiperidine Carboxamides

| Structural Feature | Effect on DAT Inhibition |

|---|---|

| Two-carbon linker | Higher potency compared to three-carbon linker |

| Diphenyl acetyl substitution | Strongly correlated with higher inhibition |

| Biphenyl group substitution | Less potent for DAT inhibition compared to diphenyl |

In Vitro and in Vivo Non Human Biological Activity Profiling

Pre-clinical Efficacy Studies in Non-Human Animal Models

Evaluation of Central Nervous System (CNS) Activity in Animal Models

Specific studies detailing the evaluation of N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea in animal models of CNS disorders have not been identified in the available scientific literature. However, compounds classified as soluble epoxide hydrolase (sEH) inhibitors, the expected class for this compound, undergo extensive testing in various pre-clinical CNS models to characterize their therapeutic potential.

The primary rationale for testing sEH inhibitors for CNS disorders stems from the neuroprotective roles of EETs, which are stabilized by sEH inhibition. nih.gov These lipids play a crucial part in regulating cerebral blood flow and mitigating inflammation within the central nervous system. mdpi.com Consequently, sEH inhibitors are evaluated for their efficacy in a range of neurological conditions.

Common animal models used for evaluating the CNS activity of sEH inhibitors include:

Ischemic Stroke Models: In animal models of stroke, sEH inhibitors have been shown to mitigate brain damage and reduce infarct size. nih.govnih.gov Their beneficial effects are attributed to the vasodilation and anti-inflammatory properties of elevated EET levels. nih.govnih.gov

Neurodegenerative Disease Models: In mouse models of Alzheimer's disease, sEH inhibitors have demonstrated the ability to reduce neuroinflammation, oxidative stress, and the pathological hallmarks of the disease, such as amyloid plaques and hyperphosphorylated tau, leading to improved cognitive function. mdpi.comnih.gov The potential for sEH inhibitors in other neurodegenerative conditions like Parkinson's disease is also an area of active research. mdpi.com

Neuropathic and Inflammatory Pain Models: A significant body of research has demonstrated the analgesic effects of sEH inhibitors in various animal models of pain. nih.gov They have been shown to be effective in reducing pain associated with diabetic neuropathy and inflammation, in some cases more potently than established anti-inflammatory drugs. nih.govnih.gov

Traumatic Brain Injury (TBI) Models: Similar to stroke, sEH inhibition is neuroprotective in animal models of TBI, helping to reduce secondary injury cascades involving inflammation and cell death. nih.gov

The table below summarizes the typical CNS models in which sEH inhibitors are assessed.

| Disease Model | Animal Species | Key Outcomes Measured | Therapeutic Effect of sEH Inhibition |

| Ischemic Stroke | Rodents (Mice, Rats) | Infarct volume, neurological deficit scores, cerebral blood flow | Neuroprotective, reduces brain damage nih.govnih.gov |

| Alzheimer's Disease | Transgenic Mice | Cognitive performance, amyloid-beta plaques, tau pathology, neuroinflammation markers | Improves cognition, reduces pathology mdpi.comnih.gov |

| Neuropathic Pain | Rodents (Mice, Rats) | Mechanical allodynia, thermal hyperalgesia | Analgesic, reduces pain sensation nih.gov |

| Inflammatory Pain | Rodents (Mice, Rats) | Paw edema, thermal hyperalgesia, inflammatory markers | Anti-inflammatory, analgesic nih.govnih.gov |

| Traumatic Brain Injury | Rodents (Mice, Rats) | Lesion volume, motor and cognitive function, inflammatory markers | Neuroprotective, reduces secondary injury nih.gov |

Pharmacodynamic Biomarker Assessment in Pre-clinical Species

There is no specific information available in the public domain regarding the assessment of pharmacodynamic (PD) biomarkers for this compound in pre-clinical species. For its expected class, soluble epoxide hydrolase (sEH) inhibitors, the measurement of specific biomarkers is critical to demonstrate target engagement and to understand the downstream biological effects of the compound.

The most direct and widely used pharmacodynamic biomarker for sEH inhibitors involves measuring the levels of the enzyme's substrates (epoxides) and products (diols). nih.gov The primary goal is to confirm that the inhibitor is effectively blocking the sEH enzyme in vivo. This is typically achieved through liquid chromatography-mass spectrometry (LC-MS) analysis of oxylipins in plasma or tissues.

Key pharmacodynamic assessments for sEH inhibitors include:

Target Engagement Biomarkers: The hallmark of sEH inhibition is an alteration in the ratio of fatty acid epoxides to their corresponding diols. For example, a successful sEH inhibitor will increase the ratio of epoxyeicosatrienoic acids (EETs) to dihydroxyeicosatrienoic acids (DHETs). nih.gov This provides direct evidence that the drug is engaging with its intended target and producing the desired biochemical effect. This ratio is considered a robust indicator of in vivo target engagement. nih.gov

Downstream Efficacy Biomarkers: Beyond direct target engagement, researchers also measure downstream biomarkers related to the compound's therapeutic effects. In the context of CNS disorders, these may include markers of inflammation and cellular stress. For instance, studies have shown that sEH inhibitors can reduce the expression and protein levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the brain. nih.gov Markers for oxidative stress and endoplasmic reticulum (ER) stress may also be assessed to confirm the neuroprotective mechanism of action. nih.govnih.gov

The table below outlines the common pharmacodynamic biomarkers evaluated for sEH inhibitors in pre-clinical studies.

| Biomarker Category | Specific Biomarkers | Sample Matrix | Purpose |

| Target Engagement | Ratio of Epoxides to Diols (e.g., EETs/DHETs) | Plasma, Brain, Kidney, Liver | To confirm direct inhibition of the sEH enzyme in vivo nih.gov |

| Inflammation | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, CCL3) | Brain Tissue, Plasma | To measure the anti-inflammatory effects of the compound nih.gov |

| Cellular Stress | Oxidative Stress Markers, ER Stress Markers | Brain Tissue | To assess downstream neuroprotective mechanisms nih.govnih.gov |

| Pain Pathways | Prostaglandins (e.g., PGE2, PGD2) | Tissue Homogenates | To evaluate impact on pathways related to inflammatory pain medchemexpress.com |

Structure Activity Relationship Sar Studies for N 1 Benzyl 4 Piperidinyl N Cyclohexylurea Derivatives

Impact of N-Benzyl Group Modifications on Biological Activity

The N-benzyl group plays a pivotal role in the interaction of these ligands with their biological targets. Modifications to this group, both on the aromatic ring and the connecting methylene (B1212753) bridge, have been shown to significantly influence activity.

SAR studies on analogous N-aryl-N'-benzylurea derivatives have demonstrated that substitutions on the phenyl ring of the benzyl (B1604629) group are a key determinant of biological potency. Research indicates that the electronic properties of these substituents can drastically alter the compound's efficacy.

Specifically, the introduction of electron-withdrawing groups generally leads to an increase in antiproliferative activity. For instance, derivatives featuring a trifluoromethyl (-CF3) group on the phenyl ring have shown significantly higher potency against various cell lines compared to those with electron-donating groups like methoxy (B1213986) (-OCH3). mdpi.com The presence of fluorine atoms on the aromatic ring has also been found to be mostly beneficial to activity. mdpi.com This suggests that the electronic landscape of the benzyl moiety is critical for target engagement, possibly by influencing hydrophobic or electrostatic interactions within the binding pocket.

| Substituent (R) on Benzyl Moiety | General Effect on Activity | Rationale |

|---|---|---|

| -H (Unsubstituted) | Baseline Activity | Serves as a reference for comparison. |

| -F (Fluoro) | Generally Increased | Enhances binding affinity and metabolic stability. mdpi.com |

| -CF3 (Trifluoromethyl) | Significantly Increased | Strong electron-withdrawing nature enhances target interaction. mdpi.com |

| -OCH3 (Methoxy) | Decreased | Electron-donating properties may be unfavorable for binding. mdpi.com |

The benzylic methylene bridge (-CH2-) acts as a flexible linker, correctly positioning the benzyl group relative to the piperidine (B6355638) core. Altering this linker can modify the compound's conformational profile and, consequently, its biological activity.

Strategies such as homologation (inserting an additional methylene group) have been explored in similar diaryl urea series. This extension increases the distance between the aromatic ring and the core structure, which in some cases can enhance activity by allowing the moiety to access different regions of a binding site. nih.gov Conversely, replacing the methylene linker with other bioisosteric groups, such as an oxygen atom (-O-), sulfur atom (-S-), or an amino group (-NH-), would fundamentally change the linker's properties. u-tokyo.ac.jp These alterations would modify bond angles, rotational freedom, and polarity, thereby reorienting the benzyl group. For example, studies on related scaffolds have shown that replacing a linker with a simple methylene bridge can sometimes lead to a significant loss of activity, indicating the specific geometry conferred by the original linker is crucial. nih.gov

Role of the Piperidine Ring in Ligand-Target Interactions

The piperidine ring is not merely a scaffold but an active component that influences the molecule's three-dimensional shape and its presentation to the target protein. Its conformational rigidity and the stereochemistry of its substituents are critical for optimal binding.

The substitution pattern on the piperidine ring dictates the spatial orientation of the pharmacophoric groups. In the N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea scaffold, the urea moiety is attached at the C4 position. While this specific position is not chiral, any additional substitution on the piperidine ring could introduce stereocenters. In such cases, the absolute configuration (R or S) of these centers would likely have a profound impact on biological activity. Different stereoisomers would position the urea and benzyl groups in distinct three-dimensional arrangements, leading to one enantiomer fitting more snugly into the chiral binding pocket of a biological target than the other. This principle is a cornerstone of medicinal chemistry, where stereochemical optimization is often a key step in drug development.

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either an axial or an equatorial position. For the N-(1-benzyl-4-piperidinyl) moiety, both the large N-benzyl group and the C4-ureidocyclohexyl group are expected to preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial steric interactions. This equatorial preference locks the molecule into a specific three-dimensional shape, defining the precise spatial relationship between the benzyl ring and the cyclohexylurea (B1359919) group, which is essential for effective interaction with a receptor or enzyme. The rigidity of this conformation reduces the entropic penalty upon binding, potentially contributing to higher affinity.

Importance of the Urea Linkage for Binding and Activity

The urea linkage (-NH-CO-NH-) is a critical pharmacophoric element in many biologically active molecules, including the title compound. Its importance stems from its structural rigidity and its ability to participate in hydrogen bonding.

The urea group contains two hydrogen bond donors (the N-H groups) and one hydrogen bond acceptor (the C=O group). This arrangement allows it to form multiple, highly directional hydrogen bonds, often acting as a rigid anchor that secures the ligand within the protein's binding site. SAR studies on related inhibitor classes have shown that replacing the urea moiety with other linkers, such as amides, carbamates, or sulfonamides, often results in a significant decrease in potency. This highlights the unique and often indispensable role of the specific hydrogen bonding pattern provided by the urea group for maintaining high-affinity binding. Furthermore, the planarity of the urea bond helps to restrict the conformation of the molecule, which can be favorable for binding. The stability and dynamic nature of hindered urea bonds also contribute to their effectiveness in forming reversible yet strong interactions with biological targets.

| Linkage | Structure | H-Bond Donors | H-Bond Acceptors | General Impact on Activity (vs. Urea) |

|---|---|---|---|---|

| Urea | -NH-CO-NH- | 2 | 1 | Baseline (High Activity) |

| Amide | -NH-CO- | 1 | 1 | Often Decreased |

| Carbamate (B1207046) | -NH-CO-O- | 1 | 2 | Often Decreased |

| Sulfonamide | -NH-SO2- | 1 | 2 | Often Decreased |

Hydrogen Bonding Contributions of Urea Moiety

The urea functional group, -NH-CO-NH-, is a cornerstone of the molecular architecture, primarily due to its capacity to engage in hydrogen bonding. nih.govnih.gov This group possesses both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing for multiple, stable interactions with biological targets such as proteins and receptors. nih.govnih.gov These interactions are fundamental to the molecule's biological activity and its pharmacokinetic profile. nih.gov

The strength and nature of these hydrogen bonds can be modulated by the electronic properties of the substituents attached to the urea nitrogens. nih.gov In this compound, the aliphatic piperidine and cyclohexyl groups influence the hydrogen bonding potential. The formation of intramolecular hydrogen bonds is also a possibility, which can affect the molecule's conformation and its ability to bind to a target. nih.gov

| Feature | Description | Significance in this compound |

|---|---|---|

| Hydrogen Bond Donors | Two N-H groups | Crucial for anchoring the molecule within a biological target's binding site. |

| Hydrogen Bond Acceptor | One C=O group | Participates in key interactions with receptor sites. |

| Modulation | Electronic nature of N-substituents | The benzyl and cyclohexyl groups influence the electron density and, consequently, the strength of hydrogen bonds. |

Topological and Electronic Properties of the Urea Functional Group

The urea group's planar geometry, a result of resonance delocalization of the nitrogen lone pairs into the carbonyl group, imposes conformational constraints on the molecule. This rigidity can be advantageous for locking the molecule into a bioactive conformation. The dipole moment of the urea group also contributes to its interaction with polar environments and biological targets.

Cyclohexyl Group Contributions to Activity and Selectivity

Conformational Preferences of the Cyclohexyl Ring

The cyclohexane (B81311) ring is not planar and predominantly adopts a stable "chair" conformation to minimize angle and torsional strain. libretexts.orgyoutube.com In this conformation, the substituents can be oriented in either axial or equatorial positions. libretexts.org The interconversion between two chair conformations, known as ring flipping, is a rapid process at room temperature. libretexts.org

The specific orientation of the urea linkage on the cyclohexyl ring (axial vs. equatorial) can have a profound impact on the molecule's three-dimensional shape and, consequently, its binding affinity to a target. studysmarter.co.uk The energetic preference for a substituent to be in the equatorial position to avoid steric hindrance is a key consideration in SAR studies. youtube.com

| Conformation | Key Features | Implication for Activity |

|---|---|---|

| Chair | Most stable, strain-free conformation. libretexts.org | Dictates the spatial orientation of the rest of the molecule. |

| Boat | Higher energy, less stable conformation. youtube.com | Generally not the bioactive conformation. |

| Axial/Equatorial Positions | Substituents can occupy two distinct positions. libretexts.org | The preferred orientation influences the overall molecular shape and receptor fit. |

Impact of Cyclohexyl Substitutions

Modifications to the cyclohexyl ring can provide valuable insights into the SAR of this class of compounds. The introduction of various substituents can alter the ring's lipophilicity, steric profile, and conformational preferences. For instance, substituting the cyclohexyl ring with more sterically hindered groups has been shown to lead to a reduction in binding affinities in some systems. nih.gov Conversely, in other contexts, larger lipophilic groups on a cyclohexane ring have been well-tolerated, suggesting flexibility in the binding site. nih.gov

The stereochemistry of substitutions on the cyclohexyl ring is also a critical factor. Studies on related molecules have demonstrated that a subtle change, such as the inversion of a stereocenter from a trans- to a cis-configuration within a cyclohexyl linker, can dramatically impact the binding affinity and the molecule's bound conformation. dundee.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For piperidyl-cyclohexylurea derivatives, QSAR models can be developed to predict their inhibitory potency and guide the design of new, more active compounds. nih.gov

Development of QSAR Models for Predictive Activity

The development of a QSAR model typically involves several key steps. First, a dataset of compounds with known biological activities is compiled. researchgate.netnih.gov Then, a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include constitutional, topological, geometrical, and electronic parameters.

Statistical methods, such as Partial Least Squares (PLS) or Genetic Function Approximation (GFA), are then employed to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is assessed through rigorous internal and external validation techniques. researchgate.netfrontiersin.org For instance, in a study on piperidyl-cyclohexylurea derivatives as matriptase inhibitors, 3D-QSAR models were developed using docking and alignment methodologies to predict the activity of new compounds. nih.gov Such models can provide valuable insights into the structural features that are crucial for high activity. nih.govnih.gov

Molecular Descriptors Correlating with Biological Response

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for elucidating the molecular properties that govern the biological activity of a series of compounds. For derivatives of this compound, QSAR models have been developed to identify the key molecular descriptors that correlate with their inhibitory potency against specific biological targets, such as the serine protease matriptase.

A significant study focusing on piperidyl-cyclohexylurea derivatives as matriptase inhibitors developed robust QSAR models, including Partial Least Squares (PLS), Genetic Function Approximation (GFA), and 3D-QSAR. nih.gov These models were established using a dataset of 35 compounds, with their biological activities expressed as pKi values. nih.gov The analysis revealed that specific molecular features are positively correlated with the inhibitory activity of these compounds.

The primary molecular descriptors found to have a positive correlation with the biological response of this compound derivatives are:

Hydrogen Bond Donors: The presence and accessibility of hydrogen bond donors on the molecule are crucial for enhanced biological activity. This suggests that interactions involving hydrogen bonding between the inhibitor and the active site of the target enzyme are a key determinant of potency.

Number of Rotatable Bonds: An increased number of rotatable bonds was also found to be positively correlated with the biological activity. nih.gov This descriptor relates to the conformational flexibility of the molecule. A higher degree of flexibility may allow the compound to adopt an optimal conformation to fit within the binding pocket of the target, thereby increasing its inhibitory effect.

The predictive power of the developed QSAR models was validated, confirming their utility in forecasting the activity of new, unsynthesized compounds. nih.gov This allows for the rational design of more potent inhibitors by focusing on modifications that enhance the identified key molecular descriptors.

Interactive Data Table: Key Molecular Descriptors

| Molecular Descriptor | Correlation with Biological Activity | Implication for SAR |

| Hydrogen Bond Donors | Positive | Enhancing the number or accessibility of hydrogen bond donors can lead to increased potency. |

| Rotatable Bonds | Positive | Increasing molecular flexibility can allow for better binding to the target enzyme. |

Note: The detailed quantitative data from the QSAR analysis, including specific descriptor values for each compound and the regression statistics of the models, are contained within the full scientific publication and are not available in the public domain abstracts.

Molecular Modeling and Computational Investigations of N 1 Benzyl 4 Piperidinyl N Cyclohexylurea

Ligand-Target Docking Studies

Ligand-target docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific receptor or enzyme. This technique is crucial for understanding the potential biological targets of N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea and the nature of its interactions at the molecular level.

Given the structural features of this compound, several classes of proteins could be considered as potential targets. The N-benzylpiperidine motif is a common scaffold in ligands for various receptors, including acetylcholinesterase (AChE) and other neurological targets. researchgate.netnih.gov The urea (B33335) group is a well-known pharmacophore that can participate in hydrogen bonding networks within enzyme active sites. nih.gov

The binding of this compound to a hypothetical active site would be stabilized by a combination of intermolecular forces. The urea moiety is particularly important for forming specific hydrogen bonds, with the two N-H groups acting as hydrogen bond donors and the carbonyl oxygen as a hydrogen bond acceptor. nih.gov These interactions are critical for the specificity and strength of the binding.

The benzyl (B1604629) group can engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. ub.edu Similarly, the cyclohexyl group would favor interactions with aliphatic residues like valine, leucine (B10760876), and isoleucine. The flexibility of the cyclohexyl ring allows it to adopt a conformation, such as a chair or boat form, that maximizes its contact with the hydrophobic surface of the binding pocket. nih.gov

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

|---|---|---|

| Urea (N-H) | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Urea (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Benzyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Cyclohexyl Group | Hydrophobic, van der Waals | Valine, Leucine, Isoleucine, Alanine |

| Piperidine (B6355638) Nitrogen (protonated) | Cation-π, Salt Bridge | Tryptophan, Tyrosine, Aspartate, Glutamate |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the conformational behavior of the ligand over time.

Following docking, MD simulations can be employed to evaluate the stability of the predicted binding pose of this compound. These simulations would track the atomic positions of the ligand and protein over a period of nanoseconds to microseconds. pnas.orgnih.gov A stable binding mode would be characterized by minimal deviation of the ligand from its initial docked position and the persistence of key intermolecular interactions, such as the hydrogen bonds formed by the urea group. nih.gov The root mean square deviation (RMSD) of the ligand would be a key metric in this analysis.

This compound possesses considerable conformational flexibility due to its rotatable bonds. MD simulations can explore the accessible conformational space of the molecule within the confines of the binding pocket. This analysis can reveal alternative binding modes or conformational states that may be important for its biological activity. The dihedral angles of the linkages between the piperidine ring and the urea group, as well as the benzyl and cyclohexyl groups, would be monitored to understand the molecule's dynamic behavior.

| Structural Feature | Potential Conformational States |

|---|---|

| Cyclohexyl Ring | Chair, Boat, Twist-boat |

| Piperidine Ring | Chair, Boat |

| Benzyl-Piperidine Linkage | Rotation around the C-N bond |

| Piperidinyl-Urea Linkage | Rotation around the N-C bond |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. peerj.com This model can then be used as a query to search large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity. mdpi.commdpi.com

Based on the predicted binding mode of this compound, a pharmacophore model could be constructed. nih.gov This model would likely include features such as a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring. The spatial relationships between these features would be defined based on the docked conformation of the molecule. This pharmacophore model could then be used in a virtual screening campaign to identify other compounds that fit the model and are therefore potential candidates for the same biological target. nih.gov

| Pharmacophoric Feature | Corresponding Molecular Moiety |

|---|---|

| Hydrogen Bond Donor | Urea (N-H groups) |

| Hydrogen Bond Acceptor | Urea (C=O group) |

| Hydrophobic Group | Cyclohexyl Ring |

| Aromatic Ring | Benzyl Group |

| Positive Ionizable Feature | Piperidine Nitrogen |

Identification of Essential Structural Features for Activity

In the analysis of compounds structurally related to this compound, researchers typically focus on identifying the key pharmacophoric features that are essential for their biological activity. This involves a meticulous examination of the molecule's three-dimensional arrangement of atoms and functional groups. For a molecule with the structural complexity of this compound, this process would involve dissecting the contributions of its core components: the benzyl group, the piperidine ring, the urea linkage, and the cyclohexyl moiety.

By comparing the structures of a series of related active and inactive compounds, a pharmacophore model can be developed. This model represents the essential 3D arrangement of features necessary for biological activity.

Discovery of Novel Analogues through Computational Screening

Once a pharmacophore model is established, it can be used as a 3D query in a process known as virtual or computational screening. Large databases containing millions of chemical compounds can be rapidly searched to identify molecules that match the key features of the pharmacophore. This approach allows for the efficient identification of potentially active novel analogues without the need for extensive and costly laboratory synthesis and testing in the initial stages.

For a compound like this compound, computational screening could be used to explore variations in each of its structural components. For example, databases could be screened for compounds with different substituents on the benzyl ring, alternative ring systems to the piperidine or cyclohexyl groups, or modifications to the urea linker. The identified "hits" from the virtual screen would then be prioritized for synthesis and biological evaluation, significantly accelerating the discovery of new and potentially more potent or selective compounds.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful 3D-QSAR techniques used to correlate the 3D structural features of a series of molecules with their biological activities. These methods provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen bonding properties of a molecule influence its potency.

To perform a CoMFA or CoMSIA study on analogues of this compound, a set of structurally related compounds with known biological activities would be required. These molecules would be aligned based on a common structural feature.

CoMFA calculates the steric and electrostatic fields around each molecule. The resulting data is then analyzed using statistical methods, such as Partial Least Squares (PLS), to generate a 3D contour map. These maps highlight regions where bulky groups (steric field) or specific charge distributions (electrostatic field) are predicted to increase or decrease biological activity.

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the structure-activity relationship. The results are also presented as 3D contour maps, offering a visual guide for designing new molecules with improved activity.

For a hypothetical series of this compound analogues, the CoMFA and CoMSIA contour maps could, for example, indicate that a bulky, electron-withdrawing group at a specific position on the benzyl ring would enhance activity, while a hydrogen bond donor in the cyclohexyl region might be detrimental.

The predictive power of CoMFA and CoMSIA models is typically validated using statistical parameters. A hypothetical summary of such a validation for a series of related compounds is presented in the table below.

| Analysis Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction (SEP) | F-value | Number of Components |

| CoMFA | 0.65 | 0.92 | 0.31 | 120.5 | 5 |

| CoMSIA | 0.71 | 0.95 | 0.25 | 155.8 | 6 |

In this hypothetical table, the high values for q² and r² would indicate a robust and predictive model. The F-value and the number of components are further statistical indicators of the model's quality.

Mechanistic Investigations at the Molecular Level

Allosteric Modulation versus Orthosteric Binding Mechanisms

The interaction of an inhibitor with its target enzyme can occur through two primary mechanisms: orthosteric binding and allosteric modulation. Orthosteric inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. In contrast, allosteric modulators bind to a site topographically distinct from the active site, inducing a conformational change that alters the enzyme's activity.

For N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea, both mechanisms are plausible and warrant investigation. The bulky benzyl (B1604629) and cyclohexyl groups could facilitate binding to hydrophobic pockets either within the active site or at an allosteric site.

Orthosteric Binding: In an orthosteric binding model, this compound would compete with the substrate, adenosine (B11128) triphosphate (ATP), for binding to the active site of sAC. The inhibitor's affinity for the active site would directly block the entry of ATP, thereby preventing the synthesis of cAMP.

Allosteric Modulation: Alternatively, the compound could act as an allosteric modulator. Soluble adenylyl cyclase is known to possess a distinct, highly flexible allosteric bicarbonate binding pocket. nih.gov It is conceivable that this compound binds to this or another allosteric site. Such binding would induce a conformational change in the enzyme, which could prevent the proper binding of ATP at the active site or inhibit the catalytic process itself, even if ATP is bound. Some known sAC inhibitors have been shown to bind at both the substrate-binding pocket and an allosteric site. nih.govfrontiersin.org

Table 1: Comparison of Orthosteric and Allosteric Binding Mechanisms

| Feature | Orthosteric Binding | Allosteric Modulation |

| Binding Site | Active Site | A site distinct from the active site |

| Competition with Substrate | Direct competition | No direct competition for the active site |

| Effect on Enzyme | Prevents substrate binding | Induces a conformational change that alters enzyme activity |

| Potential for Selectivity | May be limited due to conserved active sites across enzyme families | Can be higher as allosteric sites are often less conserved |

Enzyme Kinetic Studies for Inhibition Type Determination (e.g., Competitive, Uncompetitive, Non-competitive)

Enzyme kinetic studies are essential for determining the type of inhibition exerted by a compound. By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, one can distinguish between competitive, uncompetitive, and non-competitive (or mixed) inhibition. These different inhibition types have distinct effects on the key kinetic parameters, the Michaelis constant (K_m) and the maximum reaction velocity (V_max).

Competitive Inhibition: If this compound is a competitive inhibitor, it would bind only to the free enzyme at the active site. This would increase the apparent K_m of the substrate, as higher substrate concentrations would be needed to outcompete the inhibitor. The V_max would remain unchanged because at saturating substrate concentrations, the effect of the inhibitor is overcome. khanacademy.orglibretexts.org

Uncompetitive Inhibition: In uncompetitive inhibition, the inhibitor binds only to the enzyme-substrate (ES) complex. This would lead to a decrease in both the apparent V_max and the apparent K_m. The decrease in V_max occurs because some ES complexes are diverted to an inactive ESI complex. The K_m decreases because the inhibitor binding to the ES complex shifts the equilibrium towards the formation of the ES complex. khanacademy.org

Non-competitive/Mixed Inhibition: A non-competitive inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. In pure non-competitive inhibition, the inhibitor has the same affinity for both the enzyme and the ES complex. This results in a decrease in V_max with no change in K_m. In mixed inhibition, the inhibitor has different affinities for the enzyme and the ES complex, leading to a decrease in V_max and a change (either increase or decrease) in K_m. khanacademy.org

The determination of the inhibition type for this compound would be accomplished by analyzing Lineweaver-Burk plots, which graphically represent the relationship between the reciprocal of the reaction rate and the reciprocal of the substrate concentration.

Table 2: Expected Effects of Inhibition Types on Kinetic Parameters

| Inhibition Type | Effect on V_max | Effect on K_m |

| Competitive | Unchanged | Increased |

| Uncompetitive | Decreased | Decreased |

| Non-competitive | Decreased | Unchanged |

| Mixed | Decreased | Increased or Decreased |

Characterization of Molecular Interaction Sites through Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues that are critical for the binding of an inhibitor. neb.com By systematically replacing key residues in the putative binding site of the target enzyme with other amino acids (e.g., alanine), researchers can assess the impact of these mutations on the inhibitor's potency.

If this compound binds to sAC, site-directed mutagenesis could be employed to pinpoint its binding site. For instance, if computational docking studies suggest that the benzyl group of the inhibitor interacts with a specific phenylalanine residue and the cyclohexyl group interacts with a leucine (B10760876) residue, these residues could be mutated. A significant reduction in the inhibitory activity of the compound against the mutated enzyme compared to the wild-type enzyme would provide strong evidence for the involvement of those residues in the binding interaction.

This approach has been successfully used to delineate the binding sites of inhibitors for various enzymes, including identifying novel allosteric sites. nih.govnih.gov

Table 3: Hypothetical Site-Directed Mutagenesis Study of sAC

| Mutation | Rationale for Mutation | Expected Outcome if Residue is in Binding Site |

| F338A | Phenylalanine 338 is a bulky, aromatic residue that could engage in π-π stacking with the benzyl group of the inhibitor. | Significant increase in the IC_50 value (reduced potency) of the inhibitor. |

| L421A | Leucine 421 is a hydrophobic residue that could form van der Waals interactions with the cyclohexyl group of the inhibitor. | Moderate to significant increase in the IC_50 value of the inhibitor. |

| Q74A | Glutamine 74 is a polar residue that could form a hydrogen bond with the urea (B33335) moiety of the inhibitor. | Significant increase in the IC_50 value of the inhibitor. |

| K341A | Lysine 341 is a positively charged residue that might interact with the piperidine (B6355638) nitrogen if it is protonated. | Increase in the IC_50 value of the inhibitor. |

Elucidation of Signaling Pathways Modulated by this compound

By inhibiting a key enzyme like soluble adenylyl cyclase, this compound would be expected to modulate the downstream signaling pathways regulated by cAMP. sAC-generated cAMP has been implicated in a variety of cellular processes, and its inhibition would have significant consequences for these pathways.

For example, in spermatozoa, sAC-dependent cAMP production is essential for capacitation, hypermotility, and the acrosome reaction, all of which are critical for fertilization. Inhibition of sAC by this compound would be expected to disrupt these processes.

Furthermore, sAC is involved in pH homeostasis and metabolic regulation in various tissues. By lowering intracellular cAMP levels, the compound could influence the activity of cAMP-dependent protein kinase (PKA) and Exchange protein activated by cAMP (Epac), which are the primary effectors of cAMP signaling. This could, in turn, affect gene expression, cell proliferation, and other fundamental cellular functions.

Structural Biology Approaches (e.g., X-ray Crystallography of Ligand-Protein Complexes, if applicable to related derivatives)

Structural biology techniques, particularly X-ray crystallography, provide atomic-level insights into how a ligand binds to its protein target. wikipedia.org While a crystal structure of this compound in complex with its target may not be available, the structures of related inhibitors complexed with sAC can offer valuable information.

Crystal structures of human sAC have been solved, revealing a pseudosymmetrical arrangement of two catalytic domains that form a single active site and a distinct bicarbonate-binding allosteric pocket. nih.govpnas.org These structures have been instrumental in the development of potent and selective sAC inhibitors. By analyzing the co-crystal structures of sAC with these inhibitors, researchers can identify key interactions and pharmacophoric features necessary for high-affinity binding. This information can be used to build a homology model of how this compound might bind to sAC, guiding further optimization and site-directed mutagenesis studies.

The availability of high-resolution crystal structures of the catalytic core of human type 10 adenylyl cyclase provides a solid foundation for such structural investigations. nih.gov

Pre Clinical Research Applications and Future Research Perspectives

Development of N-(1-benzyl-4-piperidinyl)-N'-cyclohexylurea as a Research Tool

The N-benzyl piperidine (B6355638) (N-BP) structural motif is a common feature in drug discovery, valued for its structural flexibility and three-dimensional nature. nih.gov Medicinal chemists often use the N-BP motif to fine-tune both the effectiveness and the physicochemical properties of developing drugs. nih.gov This motif is found in many approved medications and candidates in clinical or preclinical trials. nih.gov The urea (B33335) functional group is also prevalent in numerous bioactive compounds, including a variety of clinically approved therapies. nih.gov Compounds containing urea are increasingly used in medicinal chemistry and drug design to create important interactions with target molecules and to adjust crucial drug-like properties. nih.gov

Use as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. For this compound to be utilized as a chemical probe, its biological target would first need to be identified, potentially through techniques like affinity chromatography or cellular thermal shift assays. Given the prevalence of the N-benzylpiperidine scaffold in centrally active agents, potential targets could include G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. clinmedkaz.org Once a primary target is identified and characterized, the compound could be used to validate the role of this target in disease models. For instance, if the compound is found to be a potent inhibitor of a particular enzyme implicated in a disease, it could be used in cell-based or animal models to confirm that inhibiting this enzyme produces a desired therapeutic effect.

Below is a hypothetical data table illustrating the kind of information that would be generated during the validation of this compound as a chemical probe for a hypothetical "Target X."

Hypothetical Target Validation Data for this compound

| Parameter | Result | Method |

|---|---|---|

| Primary Target Binding Affinity (Kd) | 85 nM | Radioligand Binding Assay |

| Target X Enzymatic Inhibition (IC50) | 150 nM | In Vitro Enzyme Assay |

| Cellular Target Engagement (EC50) | 400 nM | Cellular Thermal Shift Assay |

Application in In Vitro Assay Development

In the development of new in vitro assays, well-characterized small molecules are essential as reference compounds or positive controls. Assuming this compound is confirmed to be a selective modulator of a specific biological target, it could serve this purpose. For example, in a high-throughput screening (HTS) campaign designed to find new inhibitors of "Target X," this compound could be used as a positive control to ensure the assay is running correctly. Its consistent performance in the assay would provide a benchmark against which to measure the activity of newly screened compounds.

The following is an illustrative table of how data from an in vitro assay using this compound as a reference compound might be presented.

Illustrative Data from an In Vitro Assay for Target X Inhibition

| Compound | Concentration | % Inhibition | Z'-factor |

|---|---|---|---|

| This compound | 1 µM | 95% | 0.85 |

| DMSO (Negative Control) | N/A | 0% | 0.85 |

| Test Compound A | 1 µM | 5% | 0.85 |

Potential for Scaffold Hopping and Lead Optimization in Drug Discovery Pipelines

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known active molecule. nih.gov This approach can lead to compounds with improved properties, such as better metabolic stability, higher potency, or a more favorable side effect profile. The core structure of this compound, particularly the N-benzylpiperidine moiety, is a suitable candidate for such a strategy. researchgate.net For instance, the benzyl (B1604629) group could be replaced with other aromatic or heteroaromatic rings to explore new interactions with the target protein. nih.gov Similarly, the cyclohexylurea (B1359919) portion could be modified or replaced with other hydrogen-bond donor-acceptor systems to improve binding affinity or pharmacokinetic properties. nih.gov

This table provides a hypothetical illustration of a scaffold hopping strategy starting from this compound.

Hypothetical Scaffold Hopping Strategy

| Original Scaffold | Hopped Scaffold | Rationale |

|---|---|---|

| N-benzylpiperidine | N-pyridinylpiperidine | Improve metabolic stability and solubility. |

| Cyclohexylurea | Cyclohexyl-sulfonamide | Alter hydrogen bonding and improve cell permeability. |

Integration of Multi-Target Profiling for Polypharmacology

Polypharmacology is the concept that a single drug can interact with multiple targets, which can be advantageous for treating complex diseases. To investigate the polypharmacological potential of this compound, it would be subjected to broad screening against a panel of diverse biological targets, such as receptors, enzymes, and ion channels. The unique combination of a flexible N-benzylpiperidine group and a rigid cyclohexylurea moiety suggests the possibility of interactions with various binding pockets. nih.govclinmedkaz.org Identifying multiple targets for this compound could open up new therapeutic avenues or explain unexpected biological activities.

A hypothetical multi-target profile for the compound is presented in the table below.

Hypothetical Multi-Target Profile of this compound

| Target Class | Representative Target | Activity (IC50/Ki) |

|---|---|---|

| GPCR | Dopamine (B1211576) D2 Receptor | 500 nM |

| Enzyme | Fatty Acid Amide Hydrolase | 1.2 µM |

Challenges and Opportunities in the Academic Study of Complex Chemical Structures